Sodium Colistin A Methanesulfonate

Pharmacokinetics Bioanalysis Stability Studies

Undefined colistin mixtures introduce uncontrolled A/B component variability that confounds pharmacokinetic and toxicological data. Sodium Colistin A Methanesulfonate (CAS 24708-58-5) is a chemically defined, single-component prodrug standard that resolves this. • Eliminates Colistin A/B ratio variability: a 12.1% component shift alters systemic colistin exposure by >20% (P<0.001). • Enables mechanistic nephrotoxicity studies: Colistin A exhibits >3-fold higher apoptotic effect on human kidney cells vs. Colistin B. • Validated prodrug hydrolysis benchmark: consistent conversion to active colistin at ≥0.5 mg/L threshold for reliable bioanalytical calibration.

Molecular Formula N/A
Molecular Weight 0
Cat. No. B1155980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Colistin A Methanesulfonate
SynonymsColistinmethanesulfonic Acid;  Colimycin M;  Colimyci Sodium Methanesulfonate;  Colistimethate;  Colistin Sodium Methanesulfonate;  Colistin Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin Methyl Sulfate Sodium Salt;  Colistinat;  Coly-Mycin Injectable
Molecular FormulaN/A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Colistin A Methanesulfonate: A Defined-Component Prodrug for Precision Research


Sodium Colistin A Methanesulfonate (also referred to as Colistin A sodium methanesulfonate or the sodium salt of colistimethate) is a chemically defined, anionic prodrug antibiotic within the polymyxin class. Unlike the heterogeneous mixtures of colistin sulfate or commercially available colistin methanesulfonate (CMS), this compound is composed predominantly of the pentasodium salt of the penta(methanesulfonic acid) derivative of Colistin A, with only a small proportion of the analogous Colistin B derivative [1]. It is the major component of the inactive prodrug administered intravenously, which undergoes hydrolysis in vivo to release the active, bactericidal Colistin A [2]. The compound's precise chemical definition makes it a critical tool for investigations into component-specific pharmacology, toxicology, and pharmacokinetics, thereby offering distinct advantages over undefined commercial mixtures.

The Peril of Substitution: Why Not All Colistin Methanesulfonate Preparations Are Equivalent


Generic substitution of different colistin methanesulfonate (CMS) products or using mixed colistin sulfate as a research alternative is not scientifically valid. This is primarily due to significant, quantifiable differences in the ratio of the two major components, Colistin A and Colistin B. Even pharmacopoeia-compliant commercial formulations can exhibit substantial variability in their CMS A:CMS B content, which directly and significantly alters the systemic exposure of the active drug, colistin, in vivo [1]. Furthermore, the individual lipopeptide components, Colistin A and Colistin B, display marked differences in their safety profiles, with Colistin A demonstrating significantly greater potential for renal toxicity in human cell models [2]. Relying on undefined mixtures introduces an uncontrolled variable that can confound experimental outcomes, particularly in pharmacokinetic and toxicological studies, necessitating the use of well-characterized, defined-component material for reproducible and interpretable results.

Quantitative Evidence Guide for Selecting Sodium Colistin A Methanesulfonate


Superior Stability in Biological Matrices at High Concentrations

In plasma, the stability of CMS is concentration-dependent. Sodium Colistin A Methanesulfonate, when present at higher concentrations (e.g., 30 mg/L), exhibits significantly enhanced stability across a range of storage temperatures compared to lower concentrations [1]. This finding is critical for the design and execution of reliable pharmacokinetic studies where sample integrity is paramount.

Pharmacokinetics Bioanalysis Stability Studies Plasma

Component-Specific Cytotoxicity: Colistin A's Role in Nephrotoxicity

A head-to-head comparison of the major components of polymyxin antibiotics reveals a stark difference in their cytotoxic potential. Colistin A was found to be significantly more toxic to human kidney cells in vitro than its structural analog, Colistin B [1]. This finding underscores the importance of component-level analysis and cautions against treating mixed CMS formulations as a homogeneous entity.

Nephrotoxicity In Vitro Toxicology Drug Safety Polymyxins

Quantifying the Impact of Component Content on Systemic Drug Exposure

The ratio of Colistin A to Colistin B in a CMS formulation is not a trivial characteristic; it is a critical determinant of the prodrug's pharmacokinetic profile. A clinical study comparing two pharmacopoeia-compliant CMS formulations with a 12.1% difference in their major component content found a significant impact on the systemic exposure of both the prodrug and the active moiety [1].

Pharmacokinetics Clinical Pharmacology Drug Formulation Bioequivalence

Defined Hydrolysis Kinetics and Prodrug Validation

A fundamental study confirmed that CMS is an inactive prodrug, and its antibacterial effect is entirely attributable to the colistin generated via hydrolysis. This work established a quantifiable threshold for activity, providing a clear benchmark for researchers using this compound [1].

Antimicrobial Pharmacodynamics Prodrug Activation Pseudomonas aeruginosa Time-Kill Kinetics

High-Impact Research and Application Scenarios for Sodium Colistin A Methanesulfonate


Investigating Component-Specific Nephrotoxicity and Safety

Given the >3-fold higher in vitro apoptotic effect of Colistin A on human kidney cells compared to Colistin B, this compound is the definitive tool for mechanistic toxicology studies [1]. Researchers can use Sodium Colistin A Methanesulfonate to precisely dissect the renal toxicity pathways associated with the major component of clinical polymyxin mixtures, an investigation that is confounded when using undefined commercial products.

Pharmacokinetic and Bioequivalence Studies Requiring Consistent Active Exposure

The finding that a 12.1% variation in component content leads to a >20% increase in systemic colistin exposure (P < 0.001) demonstrates the critical need for a defined-component material in pharmacokinetic research [2]. Using this compound ensures a consistent prodrug-to-active-drug conversion profile, removing a major source of variability that can undermine bioequivalence studies or population pharmacokinetic modeling of mixed CMS formulations.

Calibration and Validation of Bioanalytical Methods

For bioanalytical labs developing HPLC or LC-MS/MS methods to quantify colistin and its prodrug in complex matrices, the defined nature of Sodium Colistin A Methanesulfonate makes it a superior analytical standard. The compound's established stability profile at higher concentrations (e.g., 30 mg/L) in plasma across various storage conditions provides a reliable framework for preparing calibration standards and quality controls, minimizing pre-analytical degradation that can compromise assay accuracy [3].

Prodrug Development and Structure-Activity Relationship (SAR) Studies

The validated prodrug mechanism, wherein activity is strictly dependent on achieving a threshold colistin concentration of ≥0.5 mg/L via hydrolysis, provides a clear benchmark for research on novel polymyxin derivatives [4]. This compound serves as the ideal reference standard for evaluating new prodrug designs, allowing for a direct comparison of hydrolysis kinetics and antibacterial activity against a well-characterized, defined-component baseline.

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